6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Description
Properties
CAS No. |
422288-39-9 |
|---|---|
Molecular Formula |
C24H28BrN3O4S |
Molecular Weight |
534.47 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C24H28BrN3O4S/c1-31-20-10-7-16(14-21(20)32-2)11-12-26-22(29)6-4-3-5-13-28-23(30)18-15-17(25)8-9-19(18)27-24(28)33/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,26,29)(H,27,33) |
InChI Key |
VCFDASSDFPSLKE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Thionation: The conversion of the carbonyl group to a sulfanylidene group can be carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Amidation: The final step involves the coupling of the quinazolinone derivative with 2-(3,4-dimethoxyphenyl)ethylamine and hexanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the hexanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core or the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives or debrominated products.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the quinazolinone class exhibit various biological activities, including:
1. Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating key signaling pathways. It may act on specific kinases or proteases involved in tumor growth and metastasis.
2. Antimicrobial Properties
Similar quinazolinone derivatives have demonstrated antibacterial activity against various strains of bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.
3. Enzyme Inhibition
The compound may inhibit critical enzymes such as acetylcholinesterase (AChE) and urease. This inhibition could have implications in neurodegenerative diseases and other conditions where enzyme regulation is crucial.
4. Protein Binding Interactions
Studies show that the compound interacts with proteins like bovine serum albumin (BSA), which may influence its pharmacokinetics and bioavailability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the therapeutic potential of this compound:
-
Anticancer Studies
Research has shown that derivatives of quinazolinones can induce apoptosis in cancer cells. For instance, a study demonstrated that a related compound inhibited the growth of breast cancer cells through apoptosis induction via the mitochondrial pathway. -
Antimicrobial Activity
A comparative study indicated that quinazolinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings support further exploration of this compound's potential as an antimicrobial agent. -
Neuroprotective Effects
Investigations into the role of acetylcholinesterase inhibitors have highlighted the potential neuroprotective effects of quinazolinones in models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier could enhance its efficacy in treating cognitive disorders.
Mechanism of Action
The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by inhibiting enzymes or receptors involved in critical biological pathways. The bromo and sulfanylidene groups may enhance binding affinity and specificity to these targets, while the hexanamide chain could influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: Lacks the hexanamide and dimethoxyphenyl groups, potentially reducing its biological activity.
4-oxo-2-sulfanylidene-1H-quinazoline: Similar core structure but without the bromo and hexanamide groups.
N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide: Contains the hexanamide and dimethoxyphenyl groups but lacks the quinazolinone core.
Uniqueness
The uniqueness of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide lies in its combination of functional groups, which may confer enhanced biological activity and specificity compared to similar compounds. The presence of the bromo and sulfanylidene groups, along with the hexanamide linkage, makes it a promising candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a novel compound belonging to the quinazolinone derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The compound features a unique structure characterized by:
- Quinazolinone core : This bicyclic structure contributes to its pharmacological properties.
- Bromo substituent : Enhances the compound's reactivity and biological interactions.
- Sulfanylidene group : Imparts unique chemical properties that may influence biological activity.
- Hexanamide linkage : Facilitates interaction with biological targets.
- Dimethoxyphenyl group : Potentially enhances lipophilicity and receptor binding affinity.
The molecular formula is with a molecular weight of approximately 460.39 g/mol.
Biological Activity Overview
Quinazolinone derivatives, including this compound, have been studied for several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. It has shown potential in modulating signaling pathways critical for tumor growth.
- Anti-inflammatory Properties : The structural features may contribute to anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or enzymes.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative could exhibit activity against various pathogens.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as kinases and proteases involved in signal transduction pathways. This inhibition can lead to altered cellular responses in cancer and inflammatory diseases.
- Receptor Modulation : Interaction studies indicate that the compound might bind to specific receptors, influencing cellular signaling and gene expression.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features and biological activities of related quinazolinone derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(7-Bromo-2-methylquinazolin) | Bromo-substituted quinazolinone core | Anticancer activity |
| 2-(6-Bromoquinazolin) | Quinazoline ring with various substitutions | Antimicrobial properties |
| N-benzylthioacetamide | Similar amide structure but lacks the quinazolinone core | Modulates enzyme activity |
This comparison highlights how specific modifications in the chemical structure can enhance or alter biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound. Key findings include:
- Synthesis : Multi-step organic reactions are typically employed to synthesize this compound, involving bromination, thionation, and amidation processes .
- Biological Evaluation : Initial in vitro studies indicate promising anticancer effects against various cancer cell lines, with IC50 values suggesting effective inhibition at low concentrations.
- Future Directions : Ongoing research aims to elucidate the detailed mechanisms of action and explore structure–activity relationships to optimize therapeutic efficacy.
Q & A
Q. What established synthetic routes are available for this compound, and how do substituents influence reaction efficiency?
The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with thioureas or isothiocyanates. For example, 6-bromo-substituted quinazolines can be synthesized via condensation of 2-amino-3-bromobenzoic acid with 2-isothiocyanato-benzenesulfonamide under reflux in ethanol, yielding intermediates that are further functionalized . The bromo and methoxy substituents in the target compound may require protection/deprotection strategies to prevent undesired side reactions. Reaction efficiency (yields ranging from 53% to 71% in similar compounds) depends on solvent polarity, temperature, and catalyst use .
Table 1: Yield variation in analogous quinazolinone syntheses
| Substituents | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 6-Bromo, 4-oxo, sulfanylidene | 62–71 | Ethanol reflux, thiourea route | |
| Fluoro, methoxy | 53–68 | DMF, room temperature |
Q. Which spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for sulfanylidene (δ ~13 ppm, exchangeable with D₂O) and methoxy groups (δ ~3.8–4.0 ppm). Aromatic protons in the quinazolinone core typically appear at δ 7.2–8.3 ppm .
- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M − H]⁻ or [M + H]⁺) and isotopic patterns for bromine .
- Elemental analysis : Validate purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological optimizations include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions. Ethanol/water mixtures balance reactivity and safety .
- Catalyst selection : Lewis acids (e.g., In³⁺ salts) improve cyclization efficiency in bromo-substituted quinazolines .
- Temperature control : Lower temperatures (0–25°C) reduce decomposition of sulfanylidene groups, while higher temperatures (80–100°C) accelerate cyclization .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Theoretical frameworks : Link activity to electronic effects (e.g., bromo’s electron-withdrawing nature) using DFT calculations or QSAR models .
- Data triangulation : Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .
Q. What mechanistic insights explain the compound’s reactivity in biological systems?
Advanced studies should:
- Probe sulfanylidene redox behavior : Use cyclic voltammetry to assess thione ↔ thiol tautomerism, which influences protein binding .
- Molecular docking : Map interactions with targets like kinases or GPCRs, leveraging the 3,4-dimethoxyphenyl group’s affinity for hydrophobic pockets .
- Metabolite profiling : Identify hepatic metabolites via LC-MS/MS to evaluate stability .
Methodological Notes
- Safety in synthesis : Handle bromo intermediates in fume hoods due to potential lachrymatory effects. Use PPE as per GHS guidelines .
- Data validation : Replicate NMR experiments in DMSO-d₆ to ensure reproducibility of exchangeable proton signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
